molecular formula C7H14O2S B13656081 4-Hydroxy-3,3-dimethyltetrahydro-2H-thiopyran 1-oxide

4-Hydroxy-3,3-dimethyltetrahydro-2H-thiopyran 1-oxide

Cat. No.: B13656081
M. Wt: 162.25 g/mol
InChI Key: IMEXQOWVHWDTNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-3,3-dimethyltetrahydro-2H-thiopyran 1-oxide is an organic compound with the molecular formula C7H14O2S. This compound is characterized by its unique structure, which includes a thiopyran ring with a hydroxyl group and two methyl groups. It is primarily used in research settings and has various applications in chemistry and biology .

Preparation Methods

The synthesis of 4-Hydroxy-3,3-dimethyltetrahydro-2H-thiopyran 1-oxide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions.

Industrial production methods for this compound are less common due to its primary use in research. scalable synthesis can be achieved through optimization of reaction conditions, including temperature, pressure, and the use of efficient catalysts .

Chemical Reactions Analysis

4-Hydroxy-3,3-dimethyltetrahydro-2H-thiopyran 1-oxide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Hydroxy-3,3-dimethyltetrahydro-2H-thiopyran 1-oxide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3,3-dimethyltetrahydro-2H-thiopyran 1-oxide involves its interaction with specific molecular targets. The hydroxyl group and the thiopyran ring play crucial roles in its reactivity and interactions. The compound can form hydrogen bonds and engage in various chemical reactions, influencing biological pathways and molecular processes .

Comparison with Similar Compounds

4-Hydroxy-3,3-dimethyltetrahydro-2H-thiopyran 1-oxide can be compared with other similar compounds, such as:

    4-Hydroxy-2-pyrones: These compounds share a similar hydroxyl group but differ in the ring structure.

    Thiopyran derivatives: Other thiopyran compounds may have different substituents, affecting their reactivity and applications.

Properties

Molecular Formula

C7H14O2S

Molecular Weight

162.25 g/mol

IUPAC Name

3,3-dimethyl-1-oxothian-4-ol

InChI

InChI=1S/C7H14O2S/c1-7(2)5-10(9)4-3-6(7)8/h6,8H,3-5H2,1-2H3

InChI Key

IMEXQOWVHWDTNN-UHFFFAOYSA-N

Canonical SMILES

CC1(CS(=O)CCC1O)C

Origin of Product

United States

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